molecular formula C11H10F4O B2364579 3'-Fluoro-5'-(trifluoromethyl)butyrophenone CAS No. 1443311-08-7

3'-Fluoro-5'-(trifluoromethyl)butyrophenone

Cat. No.: B2364579
CAS No.: 1443311-08-7
M. Wt: 234.194
InChI Key: STDRNDMGNKHQEK-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-(trifluoromethyl)butyrophenone is a fluorinated organic compound with the molecular formula C11H10F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone typically involves the introduction of fluoro and trifluoromethyl groups onto a butyrophenone structure. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-(trifluoromethyl)butyrophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3’-Fluoro-5’-(trifluoromethyl)butyrophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a ketone.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups and a carboxylic acid group.

    3-Fluoro-5-(trifluoromethyl)benzylamine: Contains an amine group instead of a ketone.

Uniqueness

3’-Fluoro-5’-(trifluoromethyl)butyrophenone is unique due to its specific combination of fluoro and trifluoromethyl groups attached to a butyrophenone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O/c1-2-3-10(16)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDRNDMGNKHQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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